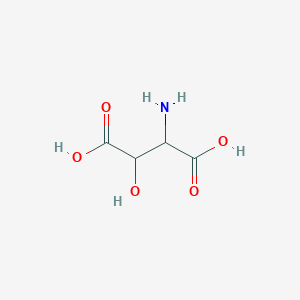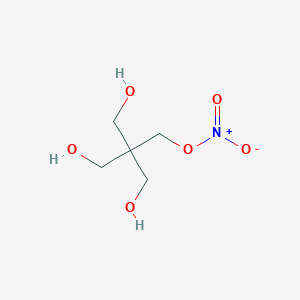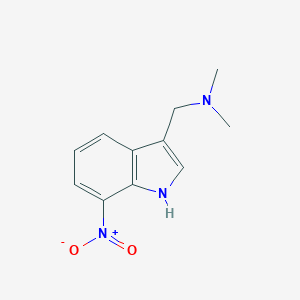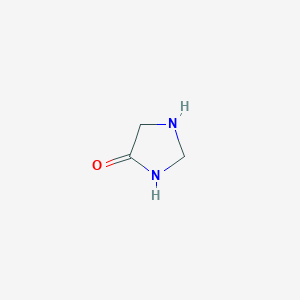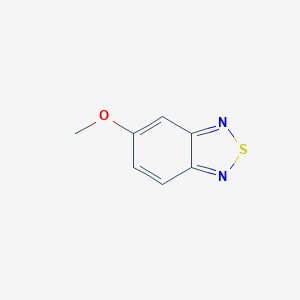
2-(Ethylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylthio)pyrimidine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It is an important chemical intermediate that has various applications in the field of medicinal chemistry. This compound is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base.
Applications De Recherche Scientifique
2-(Ethylthio)pyrimidine has various applications in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential as an anticancer agent. Additionally, it has been used as a building block in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Ethylthio)pyrimidine is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various metabolic pathways. This leads to the disruption of cellular processes and ultimately results in cell death.
Effets Biochimiques Et Physiologiques
2-(Ethylthio)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Ethylthio)pyrimidine in lab experiments is its relative ease of synthesis. Additionally, it exhibits a broad spectrum of biological activity, making it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Orientations Futures
There are several future directions for research on 2-(Ethylthio)pyrimidine. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, its potential as an antiviral and antibacterial agent should be further explored. Finally, the synthesis of analogs of 2-(Ethylthio)pyrimidine could lead to the development of new and more potent compounds with improved biological activity.
Conclusion:
In conclusion, 2-(Ethylthio)pyrimidine is an important chemical intermediate with various applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a broad spectrum of biological activity. Further research is needed to fully understand its mechanism of action and to explore its potential as an anticancer, antiviral, and antibacterial agent.
Méthodes De Synthèse
2-(Ethylthio)pyrimidine is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
10132-25-9 |
|---|---|
Nom du produit |
2-(Ethylthio)pyrimidine |
Formule moléculaire |
C6H8N2S |
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
2-ethylsulfanylpyrimidine |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |
Clé InChI |
NEHWMOKJEUOJQR-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC=N1 |
SMILES canonique |
CCSC1=NC=CC=N1 |
Synonymes |
Pyrimidine, 2-(ethylthio)- (7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





